Fmoc-N-Me-Gln-OH
Description
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26) |
InChI Key |
RKLOXTAEGHPJPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
sequence |
Q |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation typically follows these steps:
N-Methylation of Glutamine : The glutamine residue is methylated on the amide nitrogen to form N-methyl glutamine. This can be achieved via reductive methylation or other selective N-methylation techniques that preserve the amino acid configuration and side-chain integrity.
Protection of the α-Amino Group with Fmoc : The α-amino group is protected by reaction with 9-fluorenylmethyl chloroformate or 9-fluorenylmethyl N-hydroxysuccinimide ester under controlled conditions to yield the Fmoc-protected N-methyl glutamine.
Protection of the Carboxyl Group : To prevent oligomerization and side reactions during Fmoc protection, the carboxyl group may be temporarily protected, for example, by silylation with chlorotrimethylsilane, which prevents unwanted activation and polymerization during the Fmoc installation step.
Purification and Quality Control : The crude product is purified typically by chromatography, and impurities such as dipeptides or rearrangement products are monitored by HPLC to ensure high purity of the this compound building block.
Specific Techniques and Reagents
Silylation for Carboxyl Protection : An intermediate silylation step using chlorotrimethylsilane has been proposed to protect the carboxylic acid during Fmoc protection, which reduces oligomerization and side product formation.
Fmoc Installation : Use of 9-fluorenylmethyl chloroformate or 9-fluorenylmethyl N-hydroxysuccinimide esters under mild basic conditions is standard. Careful control of reaction time and temperature is necessary to avoid Lossen-type rearrangements that produce Fmoc-β-Ala derivatives.
Avoidance of Racemization : Employing urethane-type protecting groups like Fmoc suppresses racemization during coupling, which is critical for N-methylated amino acids.
Solid-Phase Incorporation Strategies
In peptide synthesis, this compound is incorporated onto resin-bound peptides using standard coupling reagents such as HATU or DMTMM under optimized conditions to ensure efficient coupling without side reactions. Some strategies include:
Incorporating Fmoc-N-Me-Glu(tBu)-OH as a precursor and then converting to N-Me-Gln on resin, as an alternative approach.
Stepwise elongation with monitoring by HPLC to ensure coupling efficiency and purity.
Analytical Data and Quality Control
Research Findings and Recommendations
The use of silylation to protect the carboxyl group during Fmoc installation significantly reduces oligomerization and side product formation, improving the quality of this compound.
Storage conditions are critical; glutamine derivatives can degrade to pyroglutamate even at −20 °C in neutral water, which can inhibit coupling efficiency. Thus, freshly prepared or properly stored this compound should be used promptly in peptide synthesis.
Alternative strategies, such as incorporating protected glutamic acid derivatives followed by on-resin modification to N-methyl glutamine, have been explored to improve synthetic yields and purity.
Summary Table of Preparation Steps and Key Considerations
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| N-Methylation of Glutamine | Reductive methylation or selective methylation reagents | Introduce N-methyl group on side-chain amide nitrogen |
| Carboxyl Protection | Chlorotrimethylsilane silylation | Prevents oligomerization during Fmoc protection |
| Fmoc Protection | 9-Fluorenylmethyl chloroformate or NHS ester, base | Protect α-amino group, suppress racemization |
| Purification | Chromatography, HPLC | Remove dipeptide impurities and rearrangement products |
| Storage | −20 °C, neutral water | Minimize pyroglutamate formation, use within 1 week |
| Incorporation in SPPS | Coupling with HATU/DMTMM, monitored by HPLC | Efficient coupling, avoid side reactions |
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Gln-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Coupling: DCC and DMAP in tetrahydrofuran (THF) are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides with newly formed amide bonds .
Scientific Research Applications
Fmoc-N-Me-Gln-OH is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Gln-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to protect the amino group from unwanted reactions during the synthesis process. The protected amino acid can then be coupled with other amino acids to form peptides. The Fmoc group is subsequently removed using a base, allowing the free amino group to participate in further reactions .
Comparison with Similar Compounds
Structural and Molecular Weight Differences
Key Observations :
- This compound has the highest molecular weight (624.74 g/mol) due to the bulky Trt group and Gln side chain.
- N-Methylation is a shared feature in Fmoc-N-Me derivatives, reducing hydrogen bonding and improving metabolic stability.
Solubility and Handling
Q & A
Basic: What are the optimal storage conditions for Fmoc-N-Me-Gln-OH to ensure stability during peptide synthesis?
Answer:
this compound should be stored in a sealed, moisture-proof container at -20°C to prevent degradation of the Fmoc group and maintain reactivity. Exposure to humidity or elevated temperatures can lead to premature deprotection or hydrolysis. For short-term use, refrigeration (2–8°C) is acceptable if the compound is desiccated. Analytical studies on similar Fmoc-protected glutamine derivatives (e.g., Fmoc-Gln(Trt)-OH) recommend strict temperature control to preserve solubility and coupling efficiency in solid-phase peptide synthesis (SPPS) .
Basic: How does the presence of an N-methyl group on glutamine influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
Answer:
The N-methyl group introduces steric hindrance, which can reduce coupling efficiency compared to non-methylated glutamine derivatives. However, it also minimizes undesired side reactions, such as aspartimide formation or aggregation in hydrophobic peptide sequences. To compensate for reduced reactivity, researchers often employ double coupling protocols (e.g., using HATU/DIPEA in DMF) or elevated temperatures (40–50°C) to improve activation .
Advanced: What analytical techniques are recommended for resolving discrepancies in purity assessments of this compound batches?
Answer:
Discrepancies in purity assessments often arise from residual solvents, diastereomers, or hydrolyzed Fmoc byproducts. A tiered analytical approach is recommended:
HPLC-MS : Quantify purity using reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry to detect trace impurities .
1H/13C NMR : Identify stereochemical integrity and confirm the absence of N-methyl group oxidation.
Chiral HPLC : Resolve potential racemization, particularly if the compound is used in enantioselective synthesis .
Documented case studies on Fmoc-D-Gln(Mtt)-OH highlight the necessity of orthogonal methods to validate batch consistency .
Advanced: How can researchers mitigate racemization risks when incorporating this compound into peptide sequences under microwave-assisted SPPS conditions?
Answer:
Microwave-assisted SPPS accelerates coupling but increases racemization risks due to localized heating. Mitigation strategies include:
Temperature Modulation : Limit reaction temperatures to ≤50°C to avoid destabilizing the Fmoc group.
Activation Reagent Selection : Use OxymaPure/DIC instead of HOBt/HBTU, as OxymaPure suppresses base-mediated racemization.
Solvent Optimization : Replace DMF with DMSO or NMP to reduce polarity and stabilize the activated amino acid intermediate.
Studies on Fmoc-N-Me-Arg(Pbf)-OH demonstrate that these adjustments reduce racemization to <1% while maintaining coupling yields >95% .
Advanced: What are the critical parameters for designing a kinetic study of this compound deprotection under continuous-flow SPPS conditions?
Answer:
Key parameters include:
Deprotection Reagent Concentration : Piperidine/DMF (20% v/v) is standard, but lower concentrations (5–10%) may reduce side reactions.
Flow Rate : Optimize residence time (e.g., 2–5 min) to balance complete Fmoc removal versus resin swelling.
In-line Monitoring : Use UV-Vis spectroscopy (λ = 301 nm) to track Fmoc cleavage in real time.
Data from Fmoc-Glu(OMe)-OH workflows indicate that flow rates >2 mL/min risk incomplete deprotection, necessitating iterative optimization .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
Ventilation : Use fume hoods to prevent inhalation of airborne particulates.
Spill Management : Collect spills with absorbent materials (e.g., silica gel) and dispose as hazardous waste.
Safety data sheets for analogous Fmoc-protected amino acids emphasize these protocols to mitigate occupational exposure .
Advanced: How does the solubility profile of this compound impact solvent selection for automated peptide synthesizers?
Answer:
this compound exhibits limited solubility in dichloromethane (DCM) but dissolves readily in DMF or NMP (50–100 mg/mL). For automated synthesizers, pre-activation in DMF with 0.1 M HOBt or OxymaPure is recommended to prevent clogging. Comparative studies on Fmoc-D-Gln-OH show that solvent choice directly impacts coupling kinetics and final peptide yield .
Basic: What is the role of the Fmoc group in preventing side-chain interactions during SPPS?
Answer:
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary α-amino protector, preventing undesired nucleophilic attacks during elongation. Unlike Boc (tert-butoxycarbonyl) groups, Fmoc is base-labile (removed by piperidine) and compatible with acid-sensitive resins. For N-methylated residues like this compound, the Fmoc group also stabilizes the carbamate intermediate, reducing diketopiperazine formation .
Advanced: What computational tools can predict the conformational effects of N-methylated glutamine residues in peptide design?
Answer:
Molecular dynamics (MD) simulations using AMBER or GROMACS are effective for modeling N-methyl effects on peptide folding. Key steps include:
Force Field Parameterization : Use GAFF2 with RESP charges for the N-methyl group.
Solvation Models : TIP3P water to mimic aqueous environments.
Free Energy Calculations : Predict thermodynamic stability of helices or β-sheets containing N-Me-Gln.
Published studies on Fmoc-N-Me-Arg(Pbf)-OH highlight MD’s utility in rationalizing experimental CD and NMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
